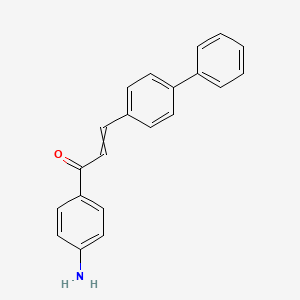

(2E)-1-(4-aminophenyl)-3-biphenyl-4-ylprop-2-en-1-one

Description

(2E)-1-(4-Aminophenyl)-3-biphenyl-4-ylprop-2-en-1-one (CAS RN: 1661875-34-8) is a chalcone derivative characterized by an α,β-unsaturated ketone system linking two aromatic rings: a 4-aminophenyl group and a biphenyl-4-yl group (Figure 1). Chalcones are precursors to flavonoids and isoflavonoids, with broad biological activities, including anticancer, antimicrobial, and antiviral properties . The E-configuration of the double bond is critical for maintaining bioactivity, as it ensures proper spatial alignment for molecular interactions .

The compound’s structure has been confirmed via spectroscopic methods (FT-IR, FT-Raman, UV-Vis, NMR) and crystallography, revealing planarity between the aromatic rings and the central ketone group . Its synthesis typically involves Claisen-Schmidt condensation between 4-aminoacetophenone and biphenyl-4-carbaldehyde under basic conditions .

Properties

IUPAC Name |

1-(4-aminophenyl)-3-(4-phenylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c22-20-13-11-19(12-14-20)21(23)15-8-16-6-9-18(10-7-16)17-4-2-1-3-5-17/h1-15H,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOWXAVBJRMQHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-aminophenyl)-3-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where 4-aminobenzaldehyde reacts with 4-biphenylacetone under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent, followed by purification through recrystallization .

Chemical Reactions Analysis

1-(4-Aminophenyl)-3-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Condensation: The compound can participate in further condensation reactions to form more complex molecules, useful in organic synthesis

Scientific Research Applications

Chemistry

In the field of chemistry, (2E)-1-(4-aminophenyl)-3-biphenyl-4-ylprop-2-en-1-one serves as an intermediate in the synthesis of various organic compounds, including dyes and polymers. Its conjugated system allows it to participate in multiple chemical reactions such as:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : It can be reduced to amines using lithium aluminum hydride.

- Substitution : Electrophilic substitution reactions can occur on the aromatic rings.

Biology

The compound has been studied for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that it may interact with various molecular targets due to its structural features:

- Mechanism of Action : The amino group can form hydrogen bonds with biological molecules, while the biphenyl structure allows for π-π interactions with aromatic residues in proteins.

- Case Studies :

Medicine

Research is ongoing to explore this compound's potential as a pharmaceutical agent . Its unique structure suggests possible applications in drug development targeting various diseases.

Industry Applications

In industrial applications, this compound is utilized in the production of advanced materials such as:

- Organic Semiconductors : Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-3-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the biphenyl structure allows for π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Chalcone Derivatives

Chalcones vary in bioactivity and physicochemical properties based on substituents on their aromatic rings. Below is a comparative analysis of the target compound with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Chalcone Derivatives

Key Findings

Biphenyl-4-yl (Ring B) increases lipophilicity compared to smaller substituents (e.g., 4-fluorophenyl), which may improve membrane permeability but reduce aqueous solubility .

Electronic and Steric Influences :

- Electron-withdrawing groups (e.g., –Cl in ) increase electrophilicity of the α,β-unsaturated system, enhancing reactivity toward nucleophiles (e.g., thiols in enzymes).

- Bulky substituents like biphenyl-4-yl may sterically hinder interactions with compact binding pockets but could favor π-π stacking in hydrophobic environments .

Spectroscopic and Crystallographic Trends :

- Chalcones with electron-donating groups (e.g., –NH₂, –OCH₃) exhibit redshifted UV-Vis absorption due to extended conjugation .

- Planarity between aromatic rings and the ketone group (observed in the target compound) is critical for stabilizing crystal packing via intermolecular hydrogen bonds (e.g., N–H⋯O interactions) .

Thermal and Physicochemical Properties :

- The target compound’s predicted density (1.228 g/cm³) and melting point (142°C for ) align with chalcones bearing polar substituents, which typically exhibit higher melting points due to stronger intermolecular forces.

Biological Activity

(2E)-1-(4-Aminophenyl)-3-biphenyl-4-ylprop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 299.37 g/mol. It features a chalcone backbone characterized by a trans double bond between the two phenyl rings, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 299.37 g/mol |

| CAS Number | 899588-25-1 |

| Hazard Classification | Irritant |

Anticancer Activity

Several studies have investigated the anticancer potential of chalcone derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies demonstrated that this compound exhibits potent antiproliferative activity against human cancer cell lines, with IC50 values typically in the low micromolar range. The mechanism involves induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Chalcones are known for their antimicrobial activities, and this compound is no exception:

- Bacterial Activity : The compound has been tested against both Gram-positive and Gram-negative bacteria. Studies indicate that it possesses significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL depending on the bacterial strain .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this chalcone derivative:

- Mechanism of Action : It appears to inhibit key inflammatory pathways, including NF-kB signaling, which is crucial in mediating inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of chalcones. Modifications at specific positions on the phenyl rings can significantly alter their potency and selectivity:

- Electron-donating groups at the para position of the phenyl ring enhance anticancer activity.

- Hydrophobicity plays a critical role in antibacterial activity; compounds with moderate hydrophobic characteristics tend to exhibit higher efficacy against bacterial strains .

Case Study 1: Anticancer Efficacy in Cell Lines

A study published in MDPI explored the effects of this compound on breast cancer cell lines. The results indicated that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Antibacterial Action Against S. aureus

In another investigation focusing on antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus. The study reported an MIC value of 2 µg/mL, demonstrating its potential as an effective antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.